molecular formula C8H10N4S B3281823 4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol CAS No. 741690-24-4

4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B3281823
CAS No.: 741690-24-4
M. Wt: 194.26 g/mol
InChI Key: ZPDBOAVMKVEWSV-UHFFFAOYSA-N
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Description

4-Methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a triazole core substituted with a methyl group at position 4 and a 1-methylpyrrole moiety at position 3. This compound is part of a broader class of 1,2,4-triazole-3-thiol derivatives, which are studied for their diverse pharmacological properties, including antioxidant, antimicrobial, and enzyme inhibitory activities .

Properties

IUPAC Name

4-methyl-3-(1-methylpyrrol-2-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4S/c1-11-5-3-4-6(11)7-9-10-8(13)12(7)2/h3-5H,1-2H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDBOAVMKVEWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=S)N2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1H-pyrrole-2-carboxaldehyde with thiosemicarbazide, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide or disulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding sulfides or disulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrrole vs. Pyrazole Derivatives
  • 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol (): Substituents: Phenyl group at position 4 and unsubstituted pyrrole at position 4. Synthesis: Prepared via acylation, hydrazinolysis, and cyclization, yielding compounds characterized by NMR and LC-MS . Comparison: The target compound’s methyl group at position 4 (vs. The 1-methylpyrrole substitution could enhance electron-donating effects compared to unsubstituted pyrrole.
  • 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol ():

    • Substituents: Pyrazole ring at position 5 and phenyl at position 3.
    • Antiradical Activity: Moderate DPPH radical scavenging (e.g., 40–50% at 100 µM), attributed to the pyrazole’s electron-withdrawing nature .
    • Comparison : Replacing pyrrole with pyrazole diminishes antioxidant capacity, as electron-withdrawing groups reduce free radical neutralization efficiency .
Electron-Donating vs. Electron-Withdrawing Groups
  • 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) (): Substituents: Amino (-NH2) at position 4 and phenyl at position 5. Antioxidant Capacity: High DPPH• scavenging due to strong electron donation from -NH2 and -SH groups . Comparison: The target compound’s methyl group (electron-donating) and pyrrole (moderate electron donation) may offer intermediate antioxidant activity compared to AT’s -NH2.

Physicochemical Properties

Compound Name Molecular Formula Melting Point (°C) Key Substituents Biological Activity Reference
Target Compound C9H11N5S Not reported 4-Methyl, 1-methylpyrrole Potential kinase inhibition
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol C11H9N5S Not reported 4-Phenyl, pyrrole Anti-inflammatory
4-Methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol C11H13N3OS 124–126 Phenoxy-methyl Irritant (Xi hazard class)
5-(5-Methylpyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol C11H11N7S Not reported Pyrazole, phenyl Moderate antiradical

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol, and what challenges arise during synthesis?

  • Methodology : The compound is synthesized via a multi-step process involving acylation, hydrazinolysis, and cyclization. Key steps include nucleophilic addition of phenylisothiocyanate and intramolecular heterocyclization under alkaline conditions. Challenges include controlling reaction stoichiometry to avoid side products (e.g., disulfide formation under oxidative conditions) and optimizing cyclization temperature to enhance yield .
  • Validation : Structural confirmation is achieved via elemental analysis, ¹H NMR (400 MHz, DMSO-d₆), and LC-MS with diode-array detection .

Q. How is the structural integrity of the compound validated experimentally?

  • Analytical Techniques :

  • ¹H NMR : Peaks at δ 7.2–7.4 ppm (aromatic protons), δ 3.8–4.1 ppm (N–CH₃ groups), and δ 2.5–3.0 ppm (thiol proton after deprotonation).
  • IR Spectroscopy : Stretching vibrations at 2550–2600 cm⁻¹ (–SH) and 1600–1650 cm⁻¹ (C=N) confirm functional groups .
  • Chromatography : HPLC-MS (C18 column, methanol/water gradient) confirms purity (>95%) and molecular ion peaks .

Q. What computational methods are used to predict biological activity?

  • Molecular Docking : AutoDock Vina or similar software is employed to simulate interactions with targets like anaplastic lymphoma kinase (PDB: 2XP2), cyclooxygenase-2 (PDB: 3LD6), and lanosterol 14-α-demethylase. Docking scores (e.g., binding energy ≤ –7.5 kcal/mol) suggest inhibitory potential .
  • ADME Prediction : SwissADME or PreADMET evaluates bioavailability, Lipinski’s rule compliance, and blood-brain barrier permeability .

Advanced Research Questions

Q. How do substituents on the triazole and pyrrole rings influence bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-withdrawing groups (e.g., 4-chlorophenyl) enhance kinase inhibition by stabilizing ligand-receptor interactions.
  • Hydrophobic substituents (e.g., indolepropane) improve membrane permeability but may reduce solubility .
  • Thiol group alkylation (e.g., S-methylation) reduces radical scavenging activity but increases metabolic stability .

Q. What crystallographic methods resolve the compound’s 3D structure?

  • Single-Crystal X-ray Diffraction : SHELX suite (SHELXL for refinement) is used to determine bond lengths (e.g., C–S ≈ 1.68 Å) and dihedral angles (e.g., triazole-pyrrole plane ~85°). ORTEP-3 generates thermal ellipsoid plots to visualize disorder .
  • Challenges : Twinning or low-resolution data require iterative refinement with HKL-3000 or PHENIX .

Q. How do reaction conditions (e.g., microwave vs. conventional heating) affect synthesis efficiency?

  • Microwave Synthesis : Milestone Flexi Wave system reduces reaction time (e.g., 30 minutes vs. 6 hours) and improves yield (15–20% increase) via uniform heating. Ethanol or i-propanol solvents are optimal for dielectric absorption .
  • Conventional Heating : Longer durations risk decomposition, particularly for thiol intermediates prone to oxidation .

Q. What mechanisms explain the compound’s antiradical activity?

  • DPPH Assay : The thiol group donates hydrogen atoms to stabilize 2,2-diphenyl-1-picrylhydrazyl radicals, measured via UV-Vis at 517 nm. Activity correlates with thiol pKa (e.g., IC₅₀ = 12–18 µM for derivatives with unmodified –SH groups) .

Q. How is the compound’s antimicrobial activity evaluated?

  • Broth Microdilution : Minimum inhibitory concentration (MIC) against Staphylococcus aureus (ATCC 25923) and Candida albicans (ATCC 10231) is tested in Mueller-Hinton broth. Synergy with fluconazole (fractional inhibitory concentration ≤0.5) suggests combinatory potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-methyl-5-(1-methyl-1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiol

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